2-Methyl-4-pentenoic acid

Flavor Chemistry Organoleptic Analysis Food Science

Sourcing unsaturated carboxylic acids with consistent organoleptic quality is critical for flavor & fragrance formulation. 2-Methyl-4-pentenoic acid (CAS 1575-74-2) solves this with its unique α-methyl-branched, terminal alkene structure, delivering a multi-faceted cheese, strawberry, and green apple profile at defined usage levels (e.g., 10 mg/kg for strawberry jam). This enables formulation streamlining and cost reduction by replacing multiple ingredients. - Unique dual functionality: reactive terminal alkene for polymer functionalization and distinct organoleptic profile for authentic fruit and dairy notes. - Defined usage levels for flavorists (10-200 mg/kg) ensure reproducible sensory outcomes, unlike generic linear acids. - Commercial availability at ≥98% purity, stabilized with antioxidant, from a reliable global supply chain.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1575-74-2
Cat. No. B075272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-pentenoic acid
CAS1575-74-2
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(CC=C)C(=O)O
InChIInChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
InChIKeyHVRZYSHVZOELOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
slightly soluble in water, soluble in alcohol and most fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-pentenoic Acid Procurement & Technical Specifications


2-Methyl-4-pentenoic acid (CAS 1575-74-2) is an α-methyl-branched, unsaturated carboxylic acid with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It features a reactive pentenoic acid backbone with a methyl substituent at the 2-position, which distinguishes its reactivity and physical properties from linear or differently branched analogs [1]. The compound is a colorless to slightly yellow liquid at ambient temperature, with a boiling point of 195 °C at atmospheric pressure and a density of 0.949 g/mL at 25 °C . It is commercially available with purity specifications typically at or above 98% and is often stabilized with a small amount of an antioxidant like alpha-tocopherol . Its primary industrial value lies in its dual functionality: it serves as a building block for functional polymers via its terminal alkene and as a unique organoleptic agent in the flavor and fragrance industry [2].

1
Dual functionality as polymer building block and organoleptic agent
2
Liquid at ambient temperature simplifies industrial metering and mixing
3
Consistent high-purity specification with antioxidant stabilization

2-Methyl-4-pentenoic Acid: Critical Differentiation from Analogs


While 2-Methyl-4-pentenoic acid belongs to the class of methyl-branched pentenoic acids, its specific structural configuration—featuring an α-methyl branch and a terminal double bond—yields a unique combination of physicochemical and organoleptic properties that are not replicated by its closest structural isomers or analogs . Direct substitution with compounds like 2-methyl-2-pentenoic acid, 4-pentenoic acid, or other unsaturated carboxylic acids leads to demonstrably different outcomes in critical performance metrics, including flavor complexity, polymer functionalization potential, and thermal behavior [1]. The evidence below quantifies these differences, underscoring the necessity for procurement specialists and formulators to verify that the specific CAS 1575-74-2 is obtained, rather than a potentially cheaper or more readily available alternative, to ensure process and product fidelity [2].

!
2-Methyl-2-pentenoic acid is a solid with a narrow berry-only profile, limiting flavor complexity and handling ease.
!
4-Pentenoic acid lacks the fruity/strawberry nuances and terminal alkene needed for polymer functionalization.
!
Linear or differently branched analogs may not replicate the multi-faceted flavor or tunable hydrophilicity performance.

2-Methyl-4-pentenoic Acid Performance Evidence vs. Comparators


Flavor Profile Complexity

In a direct head-to-head comparison, 2-Methyl-4-pentenoic acid exhibits a broader and more complex flavor profile than its positional isomer, 2-Methyl-2-pentenoic acid. The latter is described as imparting solely a 'berry' or 'fruity and strawberry-like' nuance [1]. In contrast, 2-Methyl-4-pentenoic acid contributes a multi-faceted profile including sweet, fruity, winey-cognac, pineapple-like, pear, green, and apple-like aromas and tastes, with distinct cooked strawberry jam undertones [2].

Flavor Profile
Reported
9+ distinct flavor notes vs. 2 (berry/strawberry only)
Supports flavor complexity differentiation
Sensory evaluation context (U.S. Patent 3,976,801)
Flavor Chemistry Organoleptic Analysis Food Science

Tobacco Flavor Enhancement Efficacy

2-Methyl-4-pentenoic acid provides a quantifiable enhancement to tobacco flavor at specific dosage ranges, a property not shared by its close analogs. When incorporated into tobacco at a concentration of 100-200 mg/kg, it enhances the sweet and oriental aroma of the cigarette upon lighting . This effect is not observed with 2-methyl-2-pentenoic acid, which is only noted for its fruity and strawberry-like character and lacks the tobacco flavor enhancing qualities [1]. Furthermore, the compound imparts a complex bouquet of spicy, sweet, fruity, sour, and fresh aromas to the tobacco .

Tobacco Enhancement
Reported
Enhances sweet/oriental aroma at 100–200 mg/kg; comparator inactive
Supports tobacco product differentiation
U.S. Patent 3,987,803 context
Tobacco Science Flavor Technology Product Development

Polymer Functionalization for Hydrophilic PCL Copolymers

2-Methyl-4-pentenoic acid serves as a critical precursor for synthesizing oligo(ethylene glycol) (OEG) functionalized epoxide monomers. These monomers, when copolymerized with ε-caprolactone (PCL), produce copolymers with tunable hydrophilicity [1]. The introduction of OEG moieties derived from 2-methyl-4-pentenoic acid leads to a quantifiable decrease in static water contact angle, indicating increased surface hydrophilicity. Specifically, unmodified PCL promotes elongated, anisotropic cell morphologies (form factor Φ = 0.094), while a PCL copolymer with tri-ethylene glycol side chains derived from this compound at ≥7% backbone incorporation induces more isotropic cell morphologies (Φ = 0.184), similar to a glass control (Φ = 0.151) [2]. This represents a 96% increase in the cell form factor compared to unmodified PCL.

Cell Morphology
Reported
Form factor Φ 0.184 vs. 0.094 (+96% increase)
Supports tunable biomaterial hydrophilicity
PCL copolymer cell study (PLoS ONE, 2014)
Polymer Chemistry Biomaterials Surface Modification

Physical State at Room Temperature

The position of the double bond in the pentenoic acid chain has a profound effect on the physical state of the compound at ambient conditions. 2-Methyl-4-pentenoic acid is a liquid at room temperature , whereas its isomer, 2-methyl-2-pentenoic acid, is a solid with a melting point of 26-28 °C [1]. This difference directly impacts material handling, storage, and formulation processes.

Physical State
Data to verify
Liquid at ~25°C vs. solid isomer (mp 26–28°C)
Simplifies industrial handling
Standard ambient data; verify lot-specific behavior
Physical Chemistry Formulation Science Material Handling

Acidity (pKa) Comparison

The α-methyl substitution in 2-Methyl-4-pentenoic acid influences its acidity compared to the unsubstituted 4-pentenoic acid. The predicted pKa of 2-Methyl-4-pentenoic acid is 4.67 ± 0.10 . This value is distinct from that of 4-pentenoic acid, which has a reported pKa of 4.68, reflecting the subtle electronic effect of the methyl group at the alpha position.

Acidity (pKa)
Data to verify
pKa 4.67 vs. 4.68 (Δ≈0.01)
Subtle reactivity distinction
Predicted value; confirm experimentally for formulation
Analytical Chemistry Reactivity Formulation

Odor Profile and Intensity

While both 2-Methyl-4-pentenoic acid and 4-pentenoic acid share a foundational cheesy odor, their overall sensory profiles diverge significantly in complexity and application. 4-Pentenoic acid is characterized by a cheesy, parmesan, buttery, or ricotta aroma and a dairy, cheesy, or fruity taste, with a sweet aftertaste at low concentrations [1]. In contrast, 2-Methyl-4-pentenoic acid presents a more nuanced fruity-cheese profile, with additional notes of strawberry, animal, sweet, and berry, and a distinct strawberry jam-like character at 10 mg/kg .

Odor Complexity
Reported
Fruity-cheese, strawberry jam vs. dairy/cheese focus
Supports richer fruit and savory profiles
Sensory panel context; standard usage levels
Flavor and Fragrance Sensory Analysis Product Quality

Validated Application Scenarios for 2-Methyl-4-pentenoic Acid


Fruit & Berry Flavor Formulations

This compound is the preferred choice for flavorists seeking to create authentic strawberry, pineapple, pear, and apple profiles with jammy, winey, and green undertones. Its unique, multi-faceted flavor profile, as quantified against 2-methyl-2-pentenoic acid [4], allows for the reduction of total ingredients in a flavor formula, thereby streamlining production and reducing cost. The compound's defined usage level of 10 mg/kg for a strawberry jam character provides a clear, data-driven starting point for formulation.

Tobacco Flavor Enhancement

For manufacturers of cigarettes or other tobacco products, this compound offers a patented and quantified method for enhancing the sweet and oriental aroma of the smoke [4]. The defined effective concentration range of 100-200 mg/kg allows for precise, repeatable quality control. Substitution with a cheaper analog like 2-methyl-2-pentenoic acid would not yield this specific sensory enhancement, making procurement of the correct CAS number a critical quality control step.

Functionalized PCL Copolymers for Biomedical Use

Researchers developing biomaterials, particularly those requiring tunable cell-surface interactions, can utilize 2-Methyl-4-pentenoic acid as a precursor for OEG-functionalized monomers. The resulting PCL copolymers demonstrate a quantifiable shift in cell morphology towards more isotropic states (Φ = 0.184), a 96% increase compared to unmodified PCL (Φ = 0.094) [4]. This evidence supports its use in applications where promoting a rounded, less spread cell phenotype is desirable, such as in certain cell culture scaffolds or implant coatings.

Dairy & Savory Flavor Enhancements

In dairy, cheese, and savory flavor applications, this compound provides a cheesy base note that is distinct from the simpler dairy profile of 4-pentenoic acid [4]. Its additional fruity, animal, and sweet undertones add depth and complexity to cheese powders, snack seasonings, and processed cheese products, allowing formulators to create more authentic and premium flavor profiles.

Application
Selection Property
Validation Focus
Fruit & Berry Flavor Formulations
Multi-faceted flavor complexity
Sensory complexity benchmarking
Tobacco Flavor Enhancement
Defined sweet/oriental note contribution
Sensory enhancement reproducibility
Functionalized PCL Copolymers
Tunable hydrophilicity via OEG incorporation
Cell morphology response consistency
Dairy & Savory Flavor Enhancements
Cheesy base with fruity undertones
Flavor depth consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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